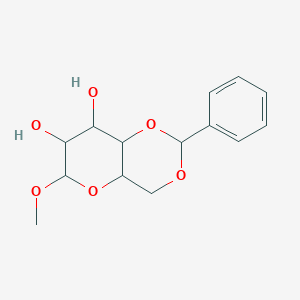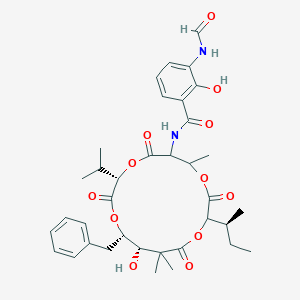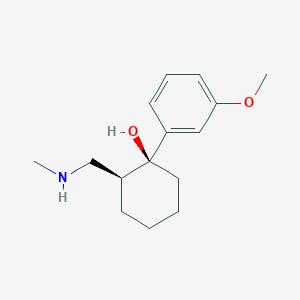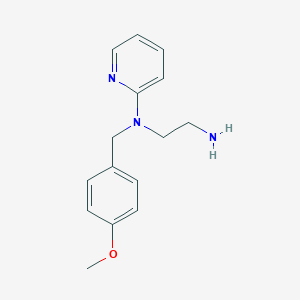
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine" is a chemical compound with interesting properties and potential applications. It belongs to a class of compounds known for their diverse chemical reactions and structural characteristics.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and careful selection of precursors. For example, Shevyrin et al. (2016) discuss the synthesis of a similar compound, N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine, highlighting the complexity and precision required in such processes (Shevyrin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by strong dipolar interactions and specific geometric arrangements. Zugenmaier (2013) presents a detailed study of a compound with a similar structure, revealing intricate details like crystallization in a triclinic space group and specific bond angles (Zugenmaier, 2013).
Chemical Reactions and Properties
Compounds similar to N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine can undergo various chemical reactions. Blokhin et al. (1990) explore reactions of related compounds with aliphatic amines, demonstrating the diverse reactivity and formation of new chemical structures (Blokhin et al., 1990).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure, as discussed by Zugenmaier (2013), directly impacts the physical characteristics like melting points and solubility (Zugenmaier, 2013).
Chemical Properties Analysis
The chemical properties are often defined by the functional groups present in the compound. The studies by Blokhin et al. (1990) and Shevyrin et al. (2016) provide insights into how different substituents and molecular rearrangements can alter the chemical behavior of these compounds (Blokhin et al., 1990); (Shevyrin et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine and its derivatives have been studied for various synthetic applications. For instance, its d6 derivative, Pyrilamine-d6, has been synthesized for labeling purposes in pharmacological studies (Bird & Shuker, 1985). Another derivative, aminophenpyramine, has been used as a photoaffinity probe for the histamine H1 receptor (Ruat et al., 1988).
Chemical Reactions and Properties
- Research has explored the reactions of this compound and its derivatives with various amines, revealing insights into their chemical behavior. For example, the reaction of 4-methoxybenzylideneiminium salts with certain amines results in the replacement of the MeO group by an alkylamino-group (Blokhin et al., 1990).
Application in Imaging and Sensing
- This compound and its derivatives have applications in the field of imaging and sensing. For instance, a redox-active ligand derived from this compound, when complexed with manganese(II), serves as a magnetic resonance imaging contrast agent capable of detecting hydrogen peroxide (Yu et al., 2012).
Antimicrobial Activity
- Some derivatives of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine show promising antimicrobial activity. For instance, N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives exhibited significant in vitro activity against various bacteria (Musa et al., 2010).
Liquid Crystalline Behavior
- The compound has been studied in the context of liquid crystalline behavior, particularly in hydrogen-bonded complexes. Research indicates the formation of hydrogen-bonded complexes between pyridine derivatives and alkoxybenzoic acids, with implications for the study of mesophases (Sideratou et al., 1997).
Antibacterial Activity of Metal Complexes
- The compound has been used to synthesize metal complexes, like Cu(II) and Zn(II), which have been studied for their antibacterial activity, providing a foundation for the development of new antimicrobial agents (Liu, 2016).
Propiedades
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLPCYUUEHZGKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403417 |
Source


|
| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine | |
CAS RN |
109912-28-9 |
Source


|
| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

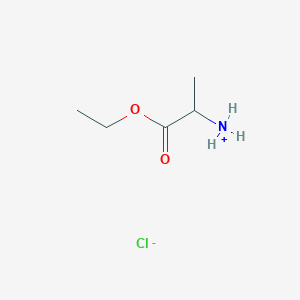
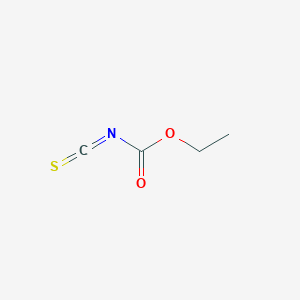
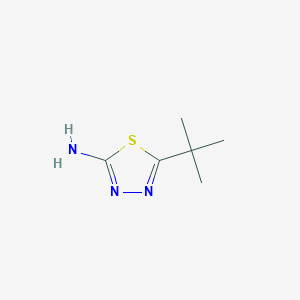

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)





![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
